molecular formula C15H18ClN3O2 B1293009 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(3-methylbutyl)benzamide CAS No. 1119449-63-6

4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(3-methylbutyl)benzamide

Cat. No.: B1293009
CAS No.: 1119449-63-6
M. Wt: 307.77 g/mol
InChI Key: RXZXPPBPFAEWMS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(3-methylbutyl)benzamide involves several steps. One common synthetic route includes the reaction of 4-aminobenzamide with 5-(chloromethyl)-1,2,4-oxadiazole under specific conditions to form the desired product . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the reaction.

Chemical Reactions Analysis

Mechanism of Action

The exact mechanism of action for 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(3-methylbutyl)benzamide is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chloromethyl group may form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity .

Comparison with Similar Compounds

4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(3-methylbutyl)benzamide can be compared with other similar compounds, such as:

These comparisons highlight the unique aspects of this compound, particularly its specific functional groups and their influence on its chemical behavior and applications.

Properties

IUPAC Name

4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(3-methylbutyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2/c1-10(2)7-8-17-15(20)12-5-3-11(4-6-12)14-18-13(9-16)21-19-14/h3-6,10H,7-9H2,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZXPPBPFAEWMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CC=C(C=C1)C2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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